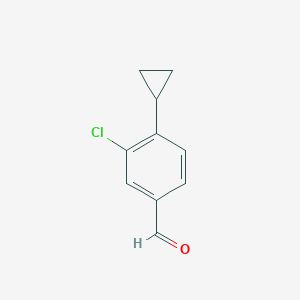
3-Chloro-4-cyclopropylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-cyclopropylbenzaldehyde is a chemical compound with the molecular formula C10H9ClO . It is a derivative of benzaldehyde, where a chlorine atom is substituted at the 3rd position and a cyclopropyl group at the 4th position of the benzene ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be similar to other benzaldehyde derivatives. The aldehyde group (-CHO) is typically quite reactive, undergoing reactions such as nucleophilic addition and oxidation. The chlorine atom might also undergo nucleophilic aromatic substitution .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 3-Chloro-4-cyclopropylbenzaldehyde and related compounds are synthesized through various chemical reactions, such as the chloromethylation of cyclopropylbenzene, yielding mixtures including o- and p-cyclopropylbenzaldehydes (Harnden, Rasmussen, & Baker, 1968).
- Analytical techniques like gas-liquid chromatography are used for the separation and analysis of chlorinated benzaldehydes, including this compound (Korhonen & Knuutinen, 1984).
Synthesis of Complex Compounds
- It is utilized in the synthesis of complex chemical structures, such as trans-2-(4-Chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones, which have antimicrobial and nematicidal activities (Banothu, Basavoju, & Bavantula, 2015).
Spectroscopic Analysis
- Spectroscopic methods like FT-IR and FT-Raman, along with computational techniques, are used for analyzing derivatives of this compound, providing insights into their structural and electronic properties (Karunakaran & Balachandran, 2012).
Crystal Structure Analysis
- Crystal structure analysis is carried out on compounds derived from this compound, providing information on molecular arrangement and interactions (Wang, You, & Wang, 2011).
Applications in Medicinal Chemistry
- It serves as a key intermediate in synthesizing various pharmacologically active compounds, demonstrating its significance in medicinal chemistry applications (Zhou Hai-yan, 2013).
Safety and Hazards
Safety data sheets (SDS) are a good source of information for the safety and hazards associated with a chemical compound. They typically provide information on the compound’s physical and chemical properties, potential health hazards, safe handling and storage procedures, and emergency response guidelines .
Direcciones Futuras
The future directions for research and development involving 3-Chloro-4-cyclopropylbenzaldehyde could be numerous, depending on its potential applications. For instance, if it shows promise as an intermediate in the synthesis of pharmaceuticals, research might focus on improving its synthesis or investigating its mechanism of action further .
Mecanismo De Acción
Mode of Action
. It’s possible that 3-Chloro-4-cyclopropylbenzaldehyde may have a similar mechanism, but this would need to be confirmed by further studies.
Biochemical Pathways
. More research is needed to determine if this compound affects similar pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-documented. The compound’s impact on bioavailability is also unknown.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound.
Propiedades
IUPAC Name |
3-chloro-4-cyclopropylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMKHMJQHSOYKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Diaza-spiro[5.5]undecan-3-one](/img/structure/B6358695.png)
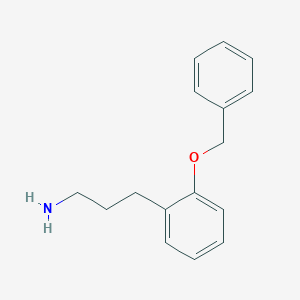
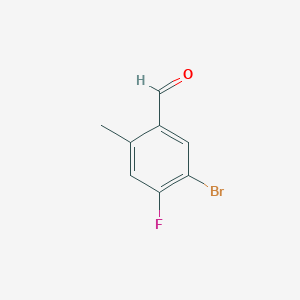

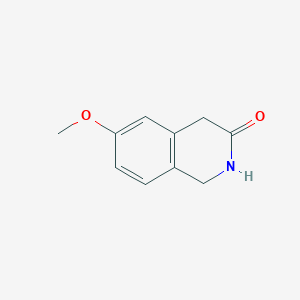
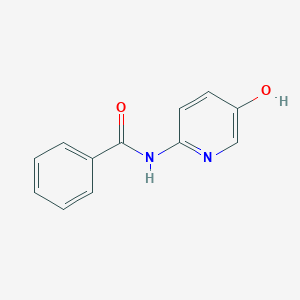

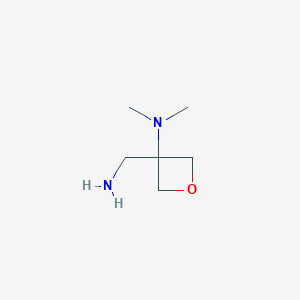

![(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B6358753.png)
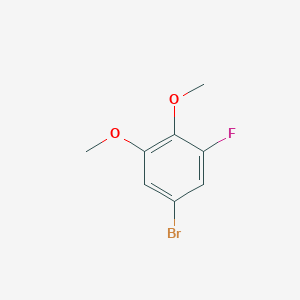

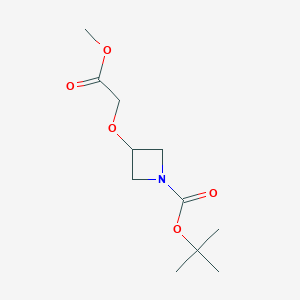
![2,3-Dimethyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, 95%](/img/structure/B6358784.png)